
4-Chloro-2-methylpyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a nitrile group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine-5-carbonitrile typically involves the chlorination of 2-methylpyrimidine-5-carbonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution of the hydrogen atom with a chlorine atom at the 4th position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-methylpyrimidine-5-carbonitrile or 4-alkoxy-2-methylpyrimidine-5-carbonitrile.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-2-methylpyrimidine-5-carbonitrile serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in developing compounds with potential anticancer and antiviral properties. For instance:
- Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. A study documented the synthesis of pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines .
- Antiviral Compounds : The compound has also been explored in synthesizing antiviral drugs targeting diseases such as HIV. The pyrimidine framework is crucial for binding to viral enzymes .
Agrochemical Applications
In agricultural chemistry, this compound is involved in synthesizing herbicides and fungicides. Its ability to inhibit specific enzymes in plants makes it a candidate for developing effective agrochemicals.
Case Study 1: Anticancer Research
A study conducted by Sahoo et al. highlighted the synthesis of a series of pyrimidine derivatives from this compound that exhibited enhanced anticancer activity. The derivatives were tested against several cancer cell lines, showing a promising IC50 value indicative of their potential as therapeutic agents .
Case Study 2: Antiviral Drug Development
Research published by Amin et al. focused on synthesizing pyrimidine derivatives from this compound aimed at inhibiting HIV replication. The synthesized compounds were evaluated for their antiviral activity, demonstrating significant efficacy in vitro, thus supporting further development as potential antiviral drugs .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This modulation can result in inhibition or activation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Chloro-5-methylpyrimidine-2-carbonitrile: Similar structure but with the chlorine and methyl groups at different positions.
2-Chloro-4-methylpyrimidine-5-carbonitrile: Chlorine and methyl groups are interchanged compared to 4-Chloro-2-methylpyrimidine-5-carbonitrile.
4-Chloro-2,6-dimethylpyrimidine-5-carbonitrile: Contains an additional methyl group at the 6th position
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4th position and the nitrile group at the 5th position makes it a versatile intermediate for various synthetic applications .
Biological Activity
4-Chloro-2-methylpyrimidine-5-carbonitrile (C₆H₄ClN₃) is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with the following substitutions:
- Chlorine atom at the 4-position
- Methyl group at the 2-position
- Cyano group at the 5-position
These structural characteristics significantly influence its chemical reactivity and biological properties.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyano group are critical for binding to active sites, modulating enzyme activity, and potentially leading to therapeutic effects through inhibition of metabolic pathways in both microbial and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms by targeting essential enzymes involved in their metabolic pathways.
A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives, including this compound, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. Research has indicated that treatment with this compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For instance, it has been observed to reduce proliferation rates in breast cancer cell lines through caspase activation pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Chloro-5-methylpyrimidine-6-carbonitrile | Chlorine at position 4, methyl at position 5 | Antimicrobial |
2-Amino-4-chloro-6-methylpyrimidine | Amino group addition | Nitrification inhibitor |
2,4-Dichloro-6-methylpyrimidine | Two chlorine substitutions | Enhanced enzyme inhibition |
This table illustrates how variations in substitution patterns can influence the biological activities of pyrimidine derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Mechanisms :
- Pharmacokinetic Profile :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-methylpyrimidine-5-carbonitrile, and how can yield be improved?
Methodological Answer: The synthesis of this compound typically involves chlorination and functionalization of pyrimidine precursors. For example:
- Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine at the 4-position of a methyl-substituted pyrimidine intermediate. This method is analogous to the chlorination of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which achieved high yields under reflux conditions .
- Cyano Group Introduction : Employ nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) in polar aprotic solvents like DMF.
Yield Optimization :- Use anhydrous conditions to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize reaction times.
- Purify intermediates via column chromatography to avoid side reactions.
Q. How are spectroscopic techniques used to characterize this compound?
Methodological Answer: Key analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm).
- ¹³C NMR : The nitrile carbon appears at δ ~115–120 ppm, while the pyrimidine carbons range from δ 150–170 ppm .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) corresponds to the molecular formula C₆H₄ClN₃. Fragmentation patterns (e.g., loss of Cl or CN groups) confirm structural integrity .
- IR Spectroscopy : A sharp peak at ~2210–2220 cm⁻¹ confirms the nitrile group .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and neutralize cyanide-containing residues before disposal .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.
Advanced Research Questions
Q. How does substituent regioselectivity impact the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Chlorine Reactivity : The 4-chloro group is highly electrophilic, making it susceptible to Suzuki-Miyaura or Buchwald-Hartwig amination. For example, coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Steric Effects : The 2-methyl group may hinder nucleophilic attack at adjacent positions, directing reactions to the 4- or 5-positions. Computational modeling (DFT) can predict reactive sites .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F or altering the methyl group) to isolate pharmacophoric features.
- Meta-Analysis : Compare published datasets using tools like ChemBL or Reaxys to identify trends.
Q. How can computational methods predict the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Estimation : Use software (e.g., ACD/Labs or MarvinSuite) to calculate the pKa of the nitrile and chloro groups. The nitrile is typically stable at neutral pH but hydrolyzes to amides/carboxylic acids under acidic/basic conditions.
- Molecular Dynamics (MD) Simulations : Model degradation pathways in aqueous environments. For example, hydrolysis of the nitrile group may follow pseudo-first-order kinetics .
Properties
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIXIDTLGBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506550 | |
Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-74-0 | |
Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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